molecular formula C15H10N4O3S B6333646 3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 865657-31-4

3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B6333646
CAS No.: 865657-31-4
M. Wt: 326.3 g/mol
InChI Key: JRCPCOHJYHWYKO-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazoloquinazoline core, which is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with phenylsulfonyl azide in the presence of a base, followed by cyclization to form the triazoloquinazoline core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylsulfonyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

3-(benzenesulfonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-14-11-8-4-5-9-12(11)19-13(16-14)15(17-18-19)23(21,22)10-6-2-1-3-7-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCPCOHJYHWYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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